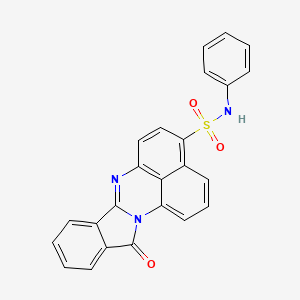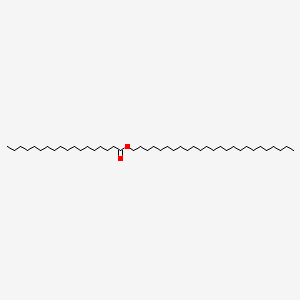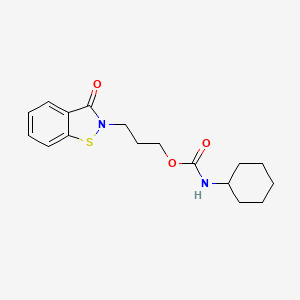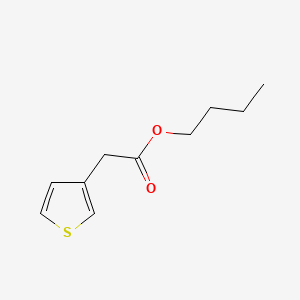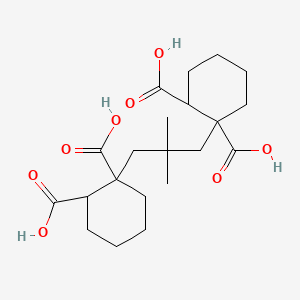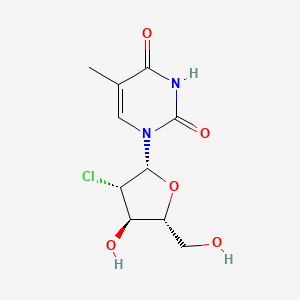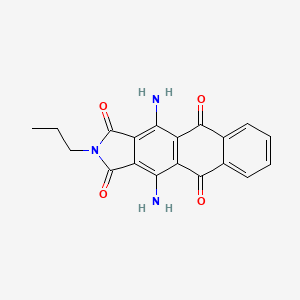
1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tétrone, 4,11-diamino-2-propyl- est un composé organique complexe qui a des applications potentielles dans divers domaines tels que la chimie, la biologie et la science des matériaux. Ce composé est caractérisé par sa structure unique, qui comprend un cycle naphtalène fusionné avec un groupement isoindole et plusieurs groupes fonctionnels.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tétrone, 4,11-diamino-2-propyl- implique généralement des réactions organiques en plusieurs étapes. Les voies synthétiques courantes peuvent inclure :
Réactions de cyclisation : Formation du cycle isoindole par cyclisation de précurseurs appropriés.
Modifications des groupes fonctionnels : Introduction de groupes amino et propyle par des réactions de substitution.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies synthétiques évolutives, des conditions réactionnelles optimisées et des techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tétrone, 4,11-diamino-2-propyl- peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion de groupes fonctionnels à des états d’oxydation plus élevés.
Réduction : Réduction des groupes nitro en groupes amino.
Substitution : Remplacement de groupes fonctionnels par d’autres substituants.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Produits majeurs
Les principaux produits formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle dans le développement de composés bioactifs.
Médecine : Investigue ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Industrie : Utilisé dans la production de matériaux et de colorants avancés.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and dyes.
Mécanisme D'action
Le mécanisme d’action de 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tétrone, 4,11-diamino-2-propyl- implique des interactions avec des cibles moléculaires et des voies spécifiques. Il peut s’agir de :
Inhibition enzymatique : Liaison et inhibition de l’activité d’enzymes spécifiques.
Modulation des récepteurs : Interaction avec les récepteurs cellulaires pour moduler les voies de signalisation.
Comparaison Avec Des Composés Similaires
Composés similaires
1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tétrone : Un composé étroitement apparenté ayant une structure de base similaire mais des groupes fonctionnels différents.
Dérivés de la naphtalène : Composés ayant un cycle naphtalène et divers substituants.
Dérivés de l’isoindole : Composés ayant un cycle isoindole et différents groupes fonctionnels.
Unicité
1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tétrone, 4,11-diamino-2-propyl- est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
73287-68-0 |
|---|---|
Formule moléculaire |
C19H15N3O4 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
4,11-diamino-2-propylnaphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C19H15N3O4/c1-2-7-22-18(25)12-13(19(22)26)15(21)11-10(14(12)20)16(23)8-5-3-4-6-9(8)17(11)24/h3-6H,2,7,20-21H2,1H3 |
Clé InChI |
RCUGVTLJQBBZOL-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



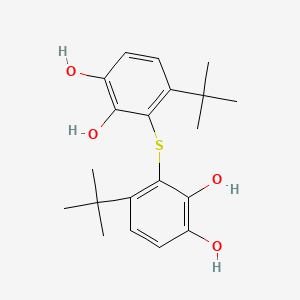

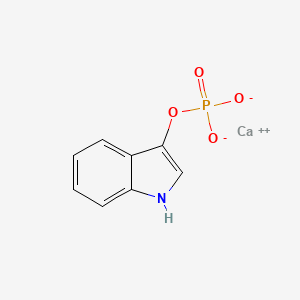
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
